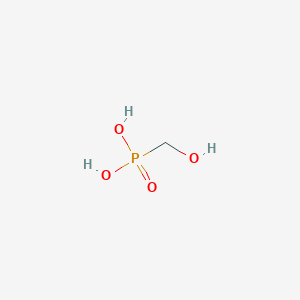

(Hydroxymethyl)phosphonic acid

描述

Overview of the Significance of Phosphonic Acids in Contemporary Chemistry

Phosphonic acids, and their corresponding phosphonate (B1237965) esters, are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. wikipedia.org This structural feature confers significant chemical stability. Their significance in modern chemistry is extensive and multifaceted, stemming from their unique properties as structural analogues of phosphate (B84403) esters, their ability to act as effective chelating agents, and their diverse biological activities. wikipedia.orgresearchgate.net

In medicinal chemistry, the phosphonic acid group is often used as a stable bioisostere for the more labile phosphate group found in many essential biomolecules. wikipedia.org This has led to the development of phosphonate-containing antiviral medications, such as Tenofovir (B777) for HIV and Hepatitis B, and drugs for bone-related diseases like osteoporosis. wikipedia.orgontosight.ai The ability of phosphonates to chelate metal ions has been recognized since the mid-20th century and is applied in areas ranging from medical imaging to industrial water treatment as scale and corrosion inhibitors. wikipedia.orgontosight.aiatamankimya.com

Furthermore, phosphonic acids are crucial in agriculture. ontosight.ai Compounds like glyphosate (B1671968) are among the most widely used herbicides, and other derivatives serve as plant growth regulators. wikipedia.orgwikipedia.org In materials science, they are incorporated into polymers to act as flame retardants and are used to functionalize surfaces due to their strong affinity for metal oxides. researchgate.netwikipedia.org

The Position of (Hydroxymethyl)phosphonic Acid within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus, a field that has produced vital compounds for pest control, medicine, and industry. wikipedia.org Within this broad domain, this compound, with the chemical formula CH₅O₄P, is classified as a phosphonic acid. nih.gov It is one of the simplest members of this class, distinguished by a hydroxymethyl group (-CH₂OH) attached directly to the tetrahedral phosphorus center. nih.govcymitquimica.com

Its structure as a one-carbon compound makes it a fundamental building block in the synthesis of more complex molecules. nih.gov The presence of the hydroxymethyl group, in addition to the acidic phosphonic acid moiety, provides distinct reactive sites. cymitquimica.comontosight.ai This dual functionality allows it to undergo various chemical transformations, such as esterification or phosphorylation, making it a versatile intermediate for creating a range of phosphonate derivatives. cymitquimica.comontosight.ai Research has also identified it as an inhibitor of specific enzymes, such as phosphonopyruvate (B1221233) hydrolase. nih.gov

Historical Context of this compound Research

The history of organophosphorus chemistry traces back to the early 19th century, with the systematic development of synthetic methods gaining momentum in the 20th century. While the direct synthesis of this compound itself is a more modern development, early work laid the foundation for its creation. For instance, a 1972 paper detailed the direct synthesis of the compound. acs.org

Specific research identifying this compound emerged in various scientific contexts. In the 1980s, it was reported as a product from blocked mutants of Streptomyces hygroscopicus, a bacterium known for producing the herbicide bialaphos, indicating its relevance in natural product biosynthesis pathways. nih.govnih.gov By the early 1990s, patents described methods for its in situ production from phosphorous acid and formaldehyde (B43269) for applications such as corrosion inhibition, highlighting its entry into industrial research. google.com Its esters, such as dimethyl (hydroxymethyl)phosphonate, are key intermediates synthesized via the reaction of a dialkyl phosphite (B83602) with paraformaldehyde, a classic reaction in organophosphorus chemistry. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2617-47-2 | alfa-chemistry.comepa.gov |

| Molecular Formula | CH₅O₄P | alfa-chemistry.comcymitquimica.comfda.gov |

| Molecular Weight | 112.02 g/mol | alfa-chemistry.comcymitquimica.comfda.gov |

| IUPAC Name | hydroxymethylphosphonic acid | alfa-chemistry.com |

| Synonyms | Phosphonomethanol, Hydroxymethanephosphonic acid | nih.govcymitquimica.comcymitquimica.com |

| Density | ~1.655 g/cm³ | alfa-chemistry.com |

| Melting Point | 79-81 °C | alfa-chemistry.com |

| Structure (SMILES) | C(O)P(=O)(O)O | alfa-chemistry.comcymitquimica.comfda.gov |

| Acidity (pKa) | 2.58±0.10 | alfa-chemistry.com |

Structure

3D Structure

属性

IUPAC Name |

hydroxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBQSNGUYHPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062554 | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-47-2 | |

| Record name | (Hydroxymethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxymethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Preparations

Established Synthetic Pathways for (Hydroxymethyl)phosphonic Acid

The direct synthesis of this compound can be achieved through several established methods, each utilizing different starting materials and reaction conditions.

A common and straightforward method for preparing α-hydroxyphosphonic acids, including this compound, is the hydrolysis of their corresponding dialkyl esters. tandfonline.comdntb.gov.ua This process is typically carried out under acidic conditions, most often utilizing a strong acid like hydrochloric acid (HCl). nih.govbeilstein-journals.org The reaction involves the cleavage of the two P-O-C ester bonds, which occurs in a consecutive manner. nih.gov

The general mechanism for the acid-catalyzed hydrolysis of a dialkyl phosphonate (B1237965) begins with the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an alcohol molecule. The process is repeated for the second ester group to yield the final phosphonic acid. beilstein-journals.org For the synthesis of this compound, the starting material would be a dialkyl (hydroxymethyl)phosphonate. The reaction is often driven to completion by using an excess of aqueous acid and heating the mixture under reflux for several hours. tandfonline.comnih.gov After the reaction, the water and excess acid are typically removed by distillation to isolate the product. nih.gov

Table 1: Conditions for Acidic Hydrolysis of Phosphonates

| Starting Material | Acid Catalyst | General Conditions | Product |

|---|---|---|---|

| Dialkyl (hydroxymethyl)phosphonate | Hydrochloric Acid (HCl) | Aqueous solution, reflux | This compound |

| Dialkyl arylphosphonates | Hydrochloric Acid (HCl) | Excess acid, reflux for 12h | Arylphosphonic acids |

| Diphenylphosphinates | p-Toluenesulfonic acid (MW-assisted) | 160-180°C, 0.5-6.5h | Phosphinic acids |

This compound can be effectively produced in situ through the direct reaction of phosphorous acid (H₃PO₃) and formaldehyde (B43269) (CH₂O). google.com This method involves heating an intimate mixture of phosphorous acid with formaldehyde or a formaldehyde polymer, such as paraformaldehyde. The reaction is typically conducted at temperatures ranging from 100°C to 180°C. google.com

In a specific example, phosphorous acid and an aqueous solution of formaldehyde (formalin) were heated in a sealed reactor at 150°C for two hours to generate the product. google.com This reaction is foundational to the synthesis of other phosphonates and has been noted as a long-established method for producing this compound. google.com The process is also a key step in the industrial synthesis of glyphosate (B1671968), a widely used herbicide.

Another synthetic route to this compound involves the use of phosphorus trichloride (B1173362) (PCl₃) as the phosphorus source. It has long been known that PCl₃ can react with an aqueous suspension of paraformaldehyde to produce this compound. google.com

The reaction mechanism can be complex. One proposed pathway involves the reaction of phosphorus trichloride with formaldehyde to form an intermediate, such as the acid chloride of chloromethyl phosphonic acid, particularly at high temperatures. cia.gov Subsequent reaction with an alcohol or water (hydrolysis) would then convert this intermediate into the desired this compound or its corresponding ester. nih.gov This multi-step approach highlights the versatility of phosphorus trichloride as a starting material in phosphonate synthesis.

Synthesis of Functionalized Esters of this compound

Dialkyl (hydroxymethyl)phosphonates are important synthetic intermediates and are part of the broader class of α-hydroxy phosphonates. Their synthesis is a key focus in organophosphorus chemistry, with various methods developed to achieve high yields and purity.

The use of organometallic reagents provides a specific pathway for the synthesis of substituted hydroxymethyl phosphonic acid esters. Bromomagnesium salts of dialkyl phosphites have been successfully employed as intermediates in these syntheses. acs.org These reagents are prepared by reacting a dialkyl phosphite (B83602) with a Grignard reagent. The resulting magnesium salt can then react with an aldehyde, such as formaldehyde, to form the corresponding α-hydroxy phosphonate. This method offers an alternative to base-catalyzed additions.

The most common method for synthesizing α-hydroxy phosphonates, including dialkyl (hydroxymethyl)phosphonate, is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound (in this case, formaldehyde). researchgate.netmdpi.com This reaction is typically catalyzed by a base or an acid. A wide array of catalysts has been developed to improve the efficiency, yield, and environmental friendliness of this transformation.

Catalytic systems used for this synthesis include:

Alkali Carbonates: Anhydrous potassium carbonate is an effective heterogeneous catalyst for the reaction between dialkyl phosphites and paraformaldehyde, proceeding without a phase transfer agent to give high yields. researchgate.nettandfonline.com

Organic Amines: Triethylamine (B128534) is a frequently used homogeneous catalyst. The reaction can be performed by refluxing the reagents in a minimal amount of a solvent like acetone (B3395972), with the product often crystallizing directly from the reaction mixture upon cooling. researchgate.netnih.gov Piperazine has also been used as a catalyst in solvent-free grinding methods, offering a green and efficient alternative that proceeds rapidly at room temperature. acgpubs.org

Lewis Acids and Organometallics: Various metal-based catalysts, including chiral aluminum complexes and lanthanide complexes, have been shown to effectively catalyze the hydrophosphonylation of aldehydes. organic-chemistry.org

Solid-Supported and Green Catalysts: To facilitate easier work-up and promote environmentally benign chemistry, catalysts like Amberlyst-15 resin and biosourced "Eco-MgZnOx" have been employed. mdpi.comorganic-chemistry.org

A continuous synthesis method using a microfluidic reactor has also been developed for hydroxymethyl phosphonates. This technique allows for precise control of reaction conditions, such as temperature and time, leading to high yields (>94%) and purity (>99%) with triethylamine as the catalyst. lew.ro

Table 2: Catalysts for the Synthesis of Dialkyl (Hydroxymethyl)phosphonates

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Heterogeneous (solid/liquid), 60°C | High yield, no phase transfer agent needed | researchgate.netchemicalbook.com |

| Triethylamine (Et₃N) | Homogeneous, reflux in acetone or 90°C | Simple, good to excellent yields, easy product isolation | researchgate.netnih.govchemicalbook.com |

| Piperazine | Solvent-free, grinding at room temperature | Green method, rapid reaction, high yields | acgpubs.org |

| n-Butyllithium (n-BuLi) | Homogeneous, low catalyst loading (0.1 mol%) | Very fast reaction (within 5 min), high yields | organic-chemistry.org |

| Eco-MgZnOx | Solventless, 50-70°C | Biosourced catalyst, reusable, green approach | mdpi.com |

| Amberlyst-15 | In water | Heterogeneous, simple, excellent yields | organic-chemistry.org |

Preparative Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound is a field of growing interest, driven by the diverse applications of these compounds. These strategies often involve multi-step reactions and the use of various catalysts and starting materials to introduce functional groups and build more elaborate molecular architectures.

A notable strategy involves the synthesis of hydroxymethylenebisphosphonic acid derivatives, also known as dronic acid derivatives. These compounds are typically prepared from corresponding substituted acetic acids and phosphorus reagents like phosphorus trichloride and phosphorous acid. The choice of solvent is a critical factor in these reactions due to the heterogeneity of the reaction mixtures. Solvents such as methanesulfonic acid (MSA), sulfolane, and chlorobenzene (B131634) are commonly employed. For instance, the synthesis of ibandronate and risedronate derivatives has been achieved with yields ranging from 38% to 74% using this approach. nih.gov

Another versatile method for creating complex derivatives is through the functionalization of the hydroxyl group of dialkyl-hydroxymethylphosphonates. These starting materials can be synthesized by the reaction of a dialkyl phosphite with paraformaldehyde in the presence of a mild base like potassium carbonate. researchgate.net The resulting hydroxymethylphosphonate can then undergo further reactions, such as acylation. The acylation of the hindered hydroxy group of dialkyl α-hydroxy-benzylphosphonates has been successfully achieved using acyl chlorides without the need for a catalyst. nih.gov This allows for the introduction of various acyl groups, leading to a wide range of functionalized derivatives.

Furthermore, a one-pot synthesis has been developed for hydroxymethylene-(phosphinyl)phosphonates (HMPPs). This methodology involves the in-situ formation of a silylated α-ketophosphonate intermediate, which then reacts with a phosphonite to yield the desired HMPP. This approach has been used to synthesize various aliphatic and (hetero)aromatic HMPPs in good to excellent yields (53–98%). nih.gov The reaction is initiated by the Arbuzov reaction between trimethylphosphite and an acyl chloride to form a dimethyl ester α-ketophosphonate. nih.gov

Continuous flow synthesis using microfluidic reactors has also emerged as an efficient method for preparing hydroxymethyl phosphonates. This technique offers precise control over reaction conditions, leading to high yields (>94%) and purities (>99%) of the desired products. lew.ro This method is advantageous as it can overcome issues such as strong heat release and the formation of by-products often encountered in conventional batch synthesis. lew.ro

The following tables summarize some of the key findings in the synthesis of complex this compound derivatives:

Table 1: Synthesis of Dronic Acid Derivatives

| Derivative | Starting Material | P-Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ibandronate | Substituted Acetic Acid | Phosphorus trichloride, Phosphorous acid | Methanesulfonic acid (MSA) | Not specified | nih.gov |

| Risedronic acid derivatives | 3-Pyridylacetic acid | Phosphorus trichloride, Phosphorous acid | MSA | 38%–74% | nih.gov |

| Pamidronic acid | β-Alanine | Phosphorus trichloride, Phosphorous acid | Chlorobenzene | 45%–59% | nih.gov |

| Alendronic acid | GABA | Phosphorus trichloride, Phosphoric acid | Chlorobenzene | 18%–53% | nih.gov |

Table 2: One-Pot Synthesis of Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)

| Substrate Type | Key Intermediates | Reaction Steps | Yield | Reference |

|---|---|---|---|---|

| Aliphatic and (Hetero)aromatic Acyl Chlorides | Silylated α-ketophosphonate | 1. Arbuzov reaction 2. Silylation 3. Reaction with Bis(trimethylsilyl)phosphonite (BTSP) 4. Methanolysis | 53–98% | nih.gov |

Table 3: Continuous Flow Synthesis of Hydroxymethyl Phosphonates

| Product | Starting Materials | Reactor Type | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Dimethyl hydroxymethyl phosphonate (DMHP) | Dimethyl phosphite, Formaldehyde | Microfluidic reactor | >94% | >99% | lew.ro |

| Diethyl hydroxymethyl phosphonate (DEHP) | Diethyl phosphite, Formaldehyde | Microfluidic reactor | >94% | >99% | lew.ro |

| Diphenyl hydroxymethyl phosphonate (DPHP) | Diphenyl phosphite, Formaldehyde | Microfluidic reactor | >94% | >99% | lew.ro |

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group, characterized by a phosphorus atom bonded to two hydroxyl groups and a carbon atom, governs a significant portion of the molecule's reactivity. beilstein-journals.org It can participate in condensation, coordination, and polymerization reactions.

The phosphonic acid group of (hydroxymethyl)phosphonic acid can react with alcohols to form phosphonate (B1237965) esters. This esterification is a fundamental transformation for modifying the solubility and reactivity of the molecule. The reaction typically involves the condensation of an alcohol with the phosphonic acid, often facilitated by activating agents or specific reaction conditions to drive the removal of water.

A general method for synthesizing phosphonate esters involves the condensation of alcohols with phosphonic acids. google.com For instance, benzylic and allylic alcohols can be converted directly to their corresponding phosphonates by treatment with triethyl phosphite (B83602) in the presence of a Lewis acid like zinc iodide. acs.org While this illustrates the formation of a P-C bond from an alcohol, the principle of forming a P-O-C bond via condensation is also well-established. Another approach is the reaction of monomethyl alkylphosphoryl chlorides with alcohols, followed by selective de-esterification. google.com The direct conversion of phosphonic acids to their esters can also be achieved using reagents like trifluoromethanesulfonic acid (TfOH), which catalyzes the hydrolysis of phosphonate esters but can also be used to promote esterification under anhydrous conditions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Phosphonic Acid | Alcohol | Mitsunobu reaction (e.g., triphenylphosphine, dialkylazodicarboxylate) | Phosphonate monoester | google.com |

| Phosphonic Acid | Methanol | Thionyl chloride | Monomethyl phosphonate | google.com |

| Benzylic Alcohol | Triethyl phosphite | Zinc iodide (ZnI₂) | Phosphonate ester | acs.org |

This table illustrates general methods for phosphonate ester synthesis that are applicable to the phosphonic acid moiety.

The phosphonic acid moiety is an excellent ligand for a wide range of metal ions, making this compound and its derivatives effective chelating agents. thinkdochemicals.comthinkdochemicals.com The three oxygen atoms of the phosphonate group (one phosphoryl oxygen and two hydroxyl oxygens) can engage in coordination or iono-covalent bonds with metals. beilstein-journals.org This chelating ability is utilized in applications ranging from water treatment and corrosion inhibition to the formation of metal-organic frameworks (MOFs). beilstein-journals.orguoc.gr

Phosphonic acids form stable complexes with various metal ions, which is crucial for applications like the removal of heavy metals from contaminated water. thinkdochemicals.com The stability of these complexes often surpasses that of traditional chelators like EDTA, especially under varying pH and temperature conditions. thinkdochemicals.com For example, resins functionalized with phosphonic acid groups have been shown to effectively bind divalent metal ions such as Ca²⁺, Cu²⁺, and Ni²⁺. uoc.gr The coordination mode can vary, with phosphonate groups acting as linkers to bridge multiple metal centers, leading to the formation of polymeric hybrid materials. uoc.grresearchgate.net The specific geometry of the resulting metal-phosphonate complex can range from octahedral to pentagonal bipyramidal, depending on the metal ion and other ligands present. researchgate.net

Table of Metal Ion Retention by Phosphonic Acid Functionalized Resins

| Metal Ion | Retention at pH 1 (mg/g resin) | Retention at pH 7 (mg/g resin) |

|---|---|---|

| Ca²⁺ | 8.46 | Not specified |

| Cu²⁺ | 7.17 | Not specified |

| Ni²⁺ | 0 | 19.0 |

Data sourced from studies on phosphonic acid grafted styrene-divinylbenzene copolymers. uoc.gr

This compound and its esters can serve as monomers in polycondensation reactions to produce polyphosphoesters and related polymers. These reactions leverage the reactivity of the phosphonic acid or its ester derivatives to form repeating phosphorus-containing units in a polymer backbone.

A key example is the synthesis of poly(oxyethylene H-phosphonate)s through a two-step polycondensation of dimethyl H-phosphonate with poly(ethylene glycol)s. nih.gov In the first step, an oligooxyethylene H-phosphonate is formed. The second step, conducted at a higher temperature (e.g., 160 °C), involves a disproportionation reaction that yields the final polymer. nih.gov This strategy demonstrates how simple phosphonates can be used to build complex polymer architectures. Similarly, polymers containing phosphonic acid sidechains can be synthesized, often by first creating a polymer backbone and then functionalizing it with phosphorus-containing groups, or by polymerizing monomers that already contain a protected phosphonate group. mdpi.comrsc.org The resulting polymers possess unique properties conferred by the phosphonic acid moieties, such as flame retardancy, ion-exchange capabilities, and improved adhesion.

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) attached directly to the phosphorus atom provides a second site for reactivity, allowing for further modification and functionalization of the molecule.

The hydroxyl function on the α-carbon of this compound and its esters can be replaced through nucleophilic substitution reactions. mdpi.com This allows for the introduction of various other functional groups, significantly expanding the synthetic utility of the parent compound. For example, the hydroxyl group can be substituted by a halogen atom, creating a reactive intermediate for subsequent transformations. mdpi.com Acylation of the hydroxyl group with reagents like acetic anhydride (B1165640) or 2,6-pyridinedicarboxylic acid chloride leads to the formation of α-acyloxyphosphonates, which may exhibit biological activity. mdpi.com

While the term "phosphonamide" typically refers to a P-N bond formed by reacting the phosphonic acid moiety with an amine, the hydroxymethyl group can also react with amines. lsu.edunih.gov In the context of the hydroxymethyl functional group, reactions with amines can proceed via nucleophilic substitution, where the hydroxyl group is replaced by an amino group. This leads to the formation of α-aminophosphonates, which are structurally distinct from phosphonamides but represent an important class of derivatives. mdpi.com This conversion can be performed by reacting α-hydroxyphosphonates with primary or secondary amines, sometimes under microwave irradiation in the presence of a catalyst like Al₂O₃ to achieve complete conversion in a short time. mdpi.com This reaction provides a direct route to α-aminophosphonates, which are compounds of significant interest for their potential biological activities. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Al₂O₃ (Aluminum oxide) |

| α-Acyloxyphosphonates |

| α-Aminophosphonates |

| Ca²⁺ (Calcium ion) |

| Cu²⁺ (Copper(II) ion) |

| Dimethyl H-phosphonate |

| EDTA (Ethylenediaminetetraacetic acid) |

| Ni²⁺ (Nickel(II) ion) |

| Poly(ethylene glycol) |

| Poly(oxyethylene H-phosphonate) |

| 2,6-Pyridinedicarboxylic acid chloride |

| Trifluoromethanesulfonic acid (TfOH) |

| Triethyl phosphite |

| Triphenylphosphine |

Catalytic Roles of this compound

This compound demonstrates notable versatility in the realm of polymer chemistry, acting as a catalyst and an initiator in various polymerization reactions. Its unique structure, featuring both a Brønsted acidic phosphonic acid group and a nucleophilic hydroxyl group, allows it to play multiple roles in complex chemical transformations.

This compound exhibits a dual functionality in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters. It can concurrently act as both a catalyst, activating the monomer, and as an initiator, commencing the polymer chain growth. This bifunctionality is a key attribute that streamlines the polymerization process.

In the ring-opening polymerization of ε-caprolactone, this compound employs a bifunctional catalytic mechanism. The acidic proton of the phosphonic acid group activates the carbonyl group of the ε-caprolactone monomer, rendering it more susceptible to nucleophilic attack. Simultaneously, the basic phosphoryl oxygen (P=O) can interact with and stabilize the initiator or the propagating chain end.

The hydroxyl group (-CH₂OH) of this compound can serve as the nucleophilic initiator, attacking the activated carbonyl carbon of the monomer and thereby starting the polymerization process. This dual role eliminates the need for a separate initiator, simplifying the reaction setup. The proposed mechanism involves the coordination of the ε-caprolactone to the phosphonic acid, followed by the intramolecular attack of the hydroxyl group.

| Stage | Description | Role of this compound |

| Activation | The phosphonic acid group protonates the carbonyl oxygen of ε-caprolactone, increasing its electrophilicity. | Brønsted Acid Catalyst |

| Initiation | The hydroxyl group of this compound attacks the activated carbonyl carbon of the monomer. | Nucleophilic Initiator |

| Propagation | The newly formed alkoxide end of the growing polymer chain attacks another activated monomer molecule. | Catalyst (continues to activate monomers) |

This table illustrates the dual catalytic and initiating roles of this compound in the ring-opening polymerization of ε-caprolactone.

Research on similar phosphoric acid catalysts has shown that this bifunctional activation leads to controlled polymerization, yielding polyesters with predictable molecular weights and narrow polydispersity. rsc.orglsu.edu While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of phosphoric acid catalysis in ROP provide a strong inferential basis for its mechanism. rsc.orglsu.edu

Beyond its role in ring-opening polymerization, this compound has the potential to facilitate a sequence of chain polymerization followed by polycondensation. In such a process, the initial polymer chains are formed through a chain-growth mechanism, such as the ROP of ε-caprolactone, initiated by the hydroxyl group of the phosphonic acid. The resulting polymer chains would possess a phosphonic acid end-group.

These terminal phosphonic acid groups can then act as catalytic sites for a subsequent polycondensation reaction. For example, if a diol is introduced into the system after the initial chain polymerization, the phosphonic acid end-groups can catalyze the esterification reaction between the diol and the terminal carboxylic acid groups of the polyester (B1180765) chains (formed upon hydrolysis of the propagating species), leading to further chain extension and an increase in molecular weight. This sequential process allows for the synthesis of high-molecular-weight polyesters under controlled conditions.

| Polymerization Type | Role of this compound | Resulting Structure |

| Chain Polymerization (ROP) | Initiator (via -OH group) and Catalyst (via -P(O)(OH)₂) | Polyester chains with terminal phosphonic acid groups |

| Polycondensation | Catalyst (via terminal -P(O)(OH)₂ groups) | Higher molecular weight polyester through chain coupling |

This table outlines the sequential role of this compound in a combined chain polymerization and polycondensation process.

The Brønsted acidity of the phosphonic acid moiety allows this compound to catalyze a variety of organic transformations. Phosphonic acids, in general, are known to be effective catalysts for reactions such as esterification, acetalization, and dehydration. beilstein-journals.org The presence of the hydroxyl group in this compound can potentially modulate its catalytic activity and selectivity through intramolecular hydrogen bonding or by participating in the reaction mechanism.

For instance, in acid-catalyzed esterification reactions, the phosphonic acid can protonate the carboxylic acid, activating it towards nucleophilic attack by an alcohol. The efficiency of such catalytic processes is often influenced by the concentration of the catalyst and the reaction conditions. ajpojournals.org While specific studies detailing the enhancement of catalytic efficiencies by this compound are not widespread, the known reactivity of phosphonic acids suggests its potential utility in various acid-catalyzed organic syntheses. beilstein-journals.org

Structural Modifications and Derivative Chemistry

Ester Derivatives of (Hydroxymethyl)phosphonic Acid

Esterification of the phosphonic acid moiety is a common strategy to modulate the compound's solubility, reactivity, and biological activity. These ester derivatives are valuable synthetic intermediates.

Diethyl (hydroxymethyl)phosphonate is a key organophosphorus intermediate. researchgate.net Its synthesis is most commonly achieved through the reaction of diethyl phosphite (B83602) with paraformaldehyde. nih.govijrpc.com This reaction is typically catalyzed by a base, such as triethylamine (B128534) or potassium carbonate. nih.govlew.ro While the reaction can be performed in conventional reactors, the use of microfluidic reactors has been shown to offer precise control over reaction conditions, leading to high yields (>94%) and purity (>99%). nih.gov

The synthetic utility of diethyl (hydroxymethyl)phosphonate is extensive. It serves as a crucial building block in the preparation of various compounds, including:

Agrochemicals : It is an intermediate in the synthesis of pesticides like herbicides and insecticides. researchgate.netsemanticscholar.org

Pharmaceuticals : This compound is used to create more complex phosphonate (B1237965) derivatives for potential therapeutic applications, including antiviral drugs and enzyme inhibitors. researchgate.netsemanticscholar.org

Flame Retardants : Its phosphorus content makes it a useful precursor in the manufacturing of fire-resistant materials. semanticscholar.org

The reactivity of its hydroxymethyl group allows for further modifications, such as O-silylation or conversion to an O-tetrahydropyranyl derivative, which can be useful in multi-step organic syntheses. lew.ro

Table 1: Synthesis Conditions for Diethyl (hydroxymethyl)phosphonate

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl phosphite, Paraformaldehyde | Triethylamine | None | 120-130 | 49-65 | lew.ro |

| Diethyl phosphite, Paraformaldehyde | Potassium carbonate | Toluene | 60 | 95 | nih.gov |

| Diethyl phosphite, Formaldehyde (B43269) | Triethylamine | None (Microfluidic reactor) | 125 | >94 | nih.gov |

The ester derivatives of this compound are versatile reagents in organic synthesis. One notable application is in the Wittig-Horner reaction for the synthesis of enol ethers. lew.ro For instance, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, prepared from diethyl (hydroxymethyl)phosphonate, is used for one-carbon homologations of carbonyl compounds. lew.ro

Furthermore, these ester derivatives are precursors to α-aminophosphonates, which are structural analogues of amino acids and often exhibit biological activity. nih.gov The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, is a common method to produce these valuable compounds. researchgate.net Ester derivatives also serve as starting materials for creating phosphonates with potential anti-HIV activity and for synthesizing phosphonated norbornenes used in homo- and copolymers. nih.gov

Incorporation into Macrocyclic and Heterocyclic Frameworks

The this compound moiety can be incorporated into larger, more complex molecular architectures like macrocycles and heterocycles to create compounds with specific binding properties or biological activities.

Calixarenes are cup-shaped macrocyclic compounds that can act as hosts for smaller guest molecules. Functionalizing the upper rim of a calix researchgate.netarene with α-hydroxyphosphonic acid groups creates derivatives with interesting biological properties. researchgate.net These compounds have been synthesized and studied for their ability to form complexes with amino acids and dipeptides. researchgate.net

Research has shown that calix researchgate.netarenes bearing phosphonic acid groups exhibit inhibitory activity against enzymes like alkaline phosphatases. researchgate.net The preorganization of the phosphonic acid fragments on the calixarene (B151959) platform appears to be a promising strategy for designing potent enzyme inhibitors. researchgate.net The inhibitory effect is significantly diminished when the phosphonic acid groups are replaced by their diethyl phosphonate esters, highlighting the importance of the free acid moiety for this specific biological activity. researchgate.net

The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, found in many pharmacologically active compounds. lew.ro Incorporating a phosphonic acid derivative onto this heterocyclic framework can lead to novel hybrid molecules. An efficient method for this is the microwave-assisted, one-pot Kabachnik-Fields reaction. researchgate.net This three-component reaction involves a 3-formylchromone, an amine, and a dialkyl phosphite to generate chromonyl-containing α-aminophosphonates. researchgate.net

In a related synthesis, 3-formyl-6-methylchromone (B1298627) can first be reacted with diethyl phosphite to form a chromonyl-containing α-hydroxyphosphonate intermediate. researchgate.net This intermediate can then be further reacted with an amine to yield the final α-aminophosphonate derivative, demonstrating a pathway to link the chromone and phosphonate structures. researchgate.net

Biologically Inspired Phosphonic Acid Analogues

The structural and electronic similarity between the phosphonic acid group and the phosphate (B84403) group has inspired the development of phosphonic acid analogues of biologically important phosphates. The C-P bond in phosphonates is resistant to enzymatic hydrolysis compared to the C-O-P bond in phosphate esters, making them stable mimics of natural phosphates.

This strategy has been widely applied in drug design. Phosphonic acids are used to mimic the phosphate group in a variety of therapeutic agents, including antiviral drugs (e.g., Tenofovir), antibiotics (e.g., Fosfomycin), and enzyme inhibitors. For example, a 5'-C-phosphonate analog of the anti-HIV compound (S,S)-IsoddA was synthesized to bypass the initial, and often difficult, intracellular phosphorylation step required for the drug's activation. This approach, where the phosphonate serves as a bioisostere of a monophosphate, can potentially lead to drugs with improved pharmacokinetic properties and prolonged action.

Development of Peptidomimetics with this compound Analogues

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. sigmaaldrich.com The incorporation of a phosphonic acid group, particularly derived from this compound, is a key strategy in this field. These phosphorus-containing analogues of peptides have been widely explored as enzyme inhibitors. tandfonline.com

The synthesis of these peptidomimetics often involves the initial preparation of a phosphonic acid analogue of an amino acid, which then serves as a building block. For instance, α-aminoalkylphosphonic acids, which are mimics of α-amino acids, are of significant interest for developing enzyme inhibitors. oup.com The tetrahedral phosphonic acid moiety is a strong mimic of the transition state involved in the enzymatic hydrolysis of peptides, which underpins the inhibitory activity of these compounds. tandfonline.comoup.com

Research has demonstrated that phosphonic acid analogues of amino acids like aspartic acid and glutamic acid can inhibit aminopeptidases, although the potency can be modest. tandfonline.comnih.gov The inhibitory effect is influenced by the specific structure of the analogue. For example, studies on cytosolic and microsomal aminopeptidases revealed that phosphonic acid analogues of glutamic acid were moderate inhibitors of cytosolic aminopeptidase (B13392206) (LAP) but were nearly inactive against microsomal aminopeptidase (APM). tandfonline.com Interestingly, both stereoisomers of these compounds showed similar potency, which is contrary to the typical stereochemical preference of these enzymes. tandfonline.com

Phosphonic Acid Analogues of Amino Acids in Peptide Synthesis

The synthesis of peptides incorporating phosphonic acid analogues of amino acids is a well-established method for creating potent enzyme inhibitors. These analogues replace natural amino acids in a peptide sequence, introducing a non-hydrolyzable bond or a transition-state mimicking group.

One common approach involves the synthesis of phosphonodipeptides. For example, phosphonic acid analogues of phenylalanine have been synthesized and evaluated as inhibitors of aminopeptidase N (APN). proquest.com These compounds have shown micromolar or submicromolar inhibitory activity. proquest.com Molecular modeling studies have indicated that while the aminophosphonic part of the inhibitor binds similarly across different analogues, variations in the aromatic side chain are responsible for differences in inhibitory activity. proquest.com

The synthesis of these peptide analogues can be complex. A general method involves the coupling of N-protected amino acids with esters of the desired aminoalkylphosphonic acid, followed by the removal of the protecting groups. nih.gov Another strategy is the use of phosphonochloridates, which can be reacted with amino acid esters to form a phosphonamidate bond, mimicking the natural peptide linkage. nih.gov

The table below presents data on the inhibition of various aminopeptidases by phosphonic acid analogues of aspartic and glutamic acids, showcasing the type of detailed research findings in this area.

| Compound Name | Amino Acid Analogue | Target Enzyme | Inhibition Constant (Ki) [μM] |

|---|---|---|---|

| 4-Amino-4-phosphonobutanoic acid | Glutamic Acid | LAP | 150 |

| 4-Amino-4-(methoxyphosphinyl)butanoic acid methyl ester | Glutamic Acid | LAP | 140 |

| 3-Amino-3-phosphonopropanoic acid | Aspartic Acid | LAP | 900 |

| 3-Amino-3-phosphonopropanoic acid | Aspartic Acid | APM | >1000 |

| 3-Amino-3-(P-methylphosphinyl)propanoic acid | Aspartic Acid | LAP | >1000 |

| 3-Amino-3-(P-methylphosphinyl)propanoic acid | Aspartic Acid | APM | 150 |

Advanced Applications in Materials Science and Engineering

Polymeric Materials Development

The dual functionality of (hydroxymethyl)phosphonic acid makes it a valuable building block in the development of a wide range of polymeric materials with tailored properties. It can be incorporated into polymer chains to impart specific characteristics such as flame retardancy, modified surface properties, and enhanced functionality for biomedical applications.

Role in Flame Retardant Material Fabrication

Phosphorus-containing compounds are well-established as effective flame retardants for polymeric materials. nih.gov They can act in either the condensed phase, by promoting the formation of a protective char layer, or in the gas phase, by inhibiting the combustion process. nih.govmdpi.com The incorporation of phosphonate (B1237965) groups into polymers, such as polyethylene, has been shown to enhance their thermal stability and flame-retardant properties. rsc.org

This compound can be utilized in the synthesis of such flame-retardant polymers. For example, epoxy phosphonate monomers can be prepared and subsequently used with other reagents to impart flame resistance to fabrics like cotton. researchgate.net The phosphonate functionality contributes to the material's ability to resist ignition and slow the spread of flames. Research into phosphonate-functionalized polyethylenes has demonstrated significantly lower heat release capacity and peak heat release rates compared to unmodified polyethylene, indicating enhanced flame retardancy. rsc.org

| Polymer System | Flame Retardant Additive/Modification | Key Findings | Reference |

| Polyethylene | Phosphonate-functionalization | Increased thermal stability, reduced heat release capacity. | rsc.org |

| Cotton Fabric | Epoxy phosphonate crosslinkers | Passed vertical flame test with sufficient add-on. | researchgate.net |

| Various Thermosets | Phosphorus-based flame retardants | Act in both condensed and gas phases to inhibit combustion. | nih.gov |

Application as a Surface Modifier for Polymeric Substrates

The surface properties of a polymer, such as its wettability and biocompatibility, are critical for many applications. rsc.orgnih.gov this compound and other phosphonic acids can be used to modify the surface of polymeric substrates, introducing phosphonate groups that alter the surface chemistry. researchgate.netnih.gov This modification can be achieved through various techniques, including grafting polymerization. nih.gov

Synthesis of Functionalized Poly(ε-caprolactone) and Related Polyesters

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) with numerous applications, particularly in the biomedical field. nih.gov However, its hydrophobic nature and lack of reactive side groups can limit its use. acs.org Functionalization of PCL is therefore a key area of research to broaden its applicability. epa.govresearchgate.netscilit.com

This compound has been demonstrated to be an effective initiator and catalyst for the ring-opening polymerization of ε-caprolactone. acs.org This one-pot synthesis method allows for the creation of PCL chains with a phosphonic acid group at one end and a hydroxyl group at the other. acs.org This approach provides a direct route to functionalized PCL, which can then be further modified or used to create more complex polymer architectures. acs.org

Creation of Main-Chain Phosphorus-Containing Polyacids (PCPAs)

Phosphorus-containing polyacids (PCPAs) are a class of polymers with acidic phosphorus groups either in the main chain or as side groups. mdpi.comnih.gov Main-chain PCPAs, where the phosphorus-containing groups are part of the polymer backbone, exhibit unique properties and have potential applications in various fields, including biomedicine. mdpi.comresearchgate.netnih.gov

The functionalized poly(ε-caprolactone) oligomers synthesized using this compound as an initiator can undergo a subsequent polycondensation reaction. mdpi.com This step connects the oligomers through their phosphonic acid and hydroxyl end groups, resulting in the formation of main-chain phosphorus-containing polyacids. mdpi.com This method provides a novel pathway to creating PCPAs with a polyester backbone, combining the properties of both polyesters and polyphosphoesters.

Corrosion Inhibition and Water Treatment

The interaction of this compound with metal surfaces also makes it a valuable compound for industrial applications such as corrosion inhibition and water treatment.

Utilization as an Organic Corrosion Inhibitor

Corrosion is a significant issue in many industries, leading to the degradation of metallic structures. mdpi.com Organic compounds, particularly those containing heteroatoms like phosphorus, are widely used as corrosion inhibitors. asianpubs.orgjmaterenvironsci.comuoc.gr Phosphonic acids are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. mdpi.comasianpubs.org This film acts as a barrier, preventing the corrosive species from reaching the metal.

This compound and other phosphonate derivatives have been successfully used to inhibit the corrosion of various metals, including mild steel, in acidic and neutral environments. asianpubs.orgjmaterenvironsci.com The effectiveness of these inhibitors is often enhanced when used in combination with other substances, such as metal cations, leading to a synergistic effect. asianpubs.org The adsorption of phosphonic acids on the metal surface follows established adsorption isotherms, and the protective film can be characterized by various analytical techniques. asianpubs.orgjmaterenvironsci.com

| Metal | Corrosive Medium | Inhibitor System | Inhibition Mechanism | Reference |

| Mild Steel | Acidic (H2SO4) | Phosphonate derivatives | Adsorption and protective film formation | jmaterenvironsci.com |

| Various Metals | Neutral Chloride | Phosphonic acids with Zn2+ | Synergistic adsorption and film formation | asianpubs.org |

| Iron | Aqueous Solution | Carboxyphosphonic acid | Formation of stable protective layers | mdpi.com |

Formation and Application of Di-(phosphonomethyl) formal in Corrosion Control

This compound serves as a crucial intermediate in the synthesis of more complex phosphonate compositions, notably Di-(phosphonomethyl) formal, which has demonstrated significant utility as a corrosion inhibitor in aqueous systems. arkema.com

Formation:

Di-(phosphonomethyl) formal is synthesized through the reaction of this compound with formaldehyde (B43269), or formaldehyde polymers like paraformaldehyde, at elevated temperatures. arkema.comgoogle.com The reaction can also be carried out in situ by starting with phosphorous acid and an excess of formaldehyde. In this process, the phosphorous acid first reacts with formaldehyde to form the this compound intermediate, which then reacts with additional formaldehyde to yield the final product. google.com

The formation process is temperature-dependent and is typically conducted within a range of 100°C to 180°C, with a preferred range of 120°C to 150°C. arkema.com To facilitate the reaction and ensure a higher yield of Di-(phosphonomethyl) formal, intimate mixing of the reactants is crucial. This can be achieved by dissolving the components in water or through mechanical grinding of the solid reactants. google.com The reaction is noted to be reversible, particularly in acidic aqueous conditions. google.com

Stoichiometrically, the formation of one equivalent of Di-(phosphonomethyl) formal from phosphorous acid requires a total of three equivalents of formaldehyde: two equivalents to form the two molecules of this compound and a third to link them. google.com

Application in Corrosion Control:

Organic phosphonates are widely recognized as effective corrosion inhibitors for metals in various aqueous environments. arkema.comuoc.gr Di-(phosphonomethyl) formal-containing compositions are particularly useful for water treatment applications to prevent the corrosion of metallic components. arkema.com These phosphonate-based inhibitors function by forming a protective, sparingly soluble film on the metal surface, which acts as a barrier to corrosive elements. uoc.grmdpi.com The effectiveness of phosphonates can often be enhanced through synergistic blending with other compounds, such as certain metal cations. uoc.gr The development of such organic inhibitors is a significant area of research, aiming to reduce reliance on traditional inorganic inhibitors. arkema.com

Research Findings:

Experimental data from the synthesis process highlights the reaction conditions and resulting product composition. A study involving the reaction of phosphorous acid and paraformaldehyde demonstrates the successful formation of Di-(phosphonomethyl) formal.

Table 1: Synthesis and Composition Analysis of Di-(phosphonomethyl) formal

| Parameter | Value/Observation | Reference |

|---|---|---|

| Reactants | Phosphorous acid and Paraformaldehyde | arkema.com |

| Reaction Conditions | Heated at 100°C under a nitrogen atmosphere | arkema.com |

| Product Analysis Method | Phosphorous Nuclear Magnetic Resonance (NMR) Spectroscopy | arkema.com |

| Resulting Composition | ||

| Di-(phosphonomethyl) formal (as tetrasodium (B8768297) salt) | ~62% of phosphorous present | arkema.com |

| This compound (as disodium (B8443419) salt) | ~18% of phosphorous present | arkema.com |

| Trisodium phosphate (B84403) | ~2% of phosphorous present | arkema.com |

This analysis confirms that a significant portion of the phosphonate in the resulting mixture is present as Di-(phosphonomethyl) formal, validating the synthesis method for producing these effective corrosion-inhibiting compositions. arkema.com

Biomedical and Agrochemistry Research Endeavors

Applications in Medicinal Chemistry and Drug Development

(Hydroxymethyl)phosphonic acid and its derivatives, known as hydroxymethyl phosphonates, serve as pivotal raw materials and intermediates in the synthesis of a wide array of compounds for medicinal and agrochemical applications. lew.ro Their structural similarity to phosphates allows them to function as stable mimics in biological systems, making them valuable scaffolds in drug design. nih.govresearchgate.netbeilstein-journals.org

The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to enzymatic cleavage than the phosphoester (P-O) bond found in biological phosphates. beilstein-journals.orgnih.gov This inherent stability makes phosphonate-containing molecules, including those derived from this compound, attractive candidates for therapeutic agents.

Hydroxymethyl phosphonates are crucial building blocks in the production of several commercially significant compounds. For instance, dimethyl hydroxymethyl phosphonate (B1237965) is an intermediate in the synthesis of the widely used herbicide glyphosate (B1671968). lew.rowikipedia.org In the pharmaceutical sector, diethyl hydroxymethyl phosphonate is utilized in the synthesis of antiviral drugs such as tenofovir (B777) dipivoxil and adefovir (B194249) dipivoxil, which are cornerstones in the treatment of HIV and Hepatitis B infections, respectively. lew.rowikipedia.org

Table 1: Examples of Biologically Active Compounds Synthesized from Hydroxymethyl Phosphonate Intermediates

| Intermediate | End Product | Class | Application |

|---|---|---|---|

| Dimethyl hydroxymethyl phosphonate | Glyphosate | Herbicide | Agriculture (Weed control) |

| Diethyl hydroxymethyl phosphonate | Tenofovir dipivoxil | Antiviral | Medicine (HIV treatment) |

| Diethyl hydroxymethyl phosphonate | Adefovir dipivoxil | Antiviral | Medicine (Hepatitis B treatment) |

The bioactivity of many phosphonate compounds stems from their ability to act as competitive inhibitors of enzymes that process phosphate (B84403) or carboxylate substrates. nih.govnih.gov The structural resemblance allows them to bind to the active sites of these enzymes, thereby blocking their normal function.

This compound is a known inhibitor of phosphonopyruvate (B1221233) hydrolase (PPH). nih.govnih.gov This enzyme catalyzes the hydrolysis of 3-phosphonopyruvate (B1263368) to pyruvate (B1213749) and phosphate. enzyme-database.org Research has shown that PPH is highly specific for its substrate, phosphonopyruvate, and its activity is inhibited by several phosphonate compounds, including this compound, phosphonoformic acid, and 3-phosphonopropanoic acid. enzyme-database.org These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding. researchgate.net

Table 2: Known Phosphonate Inhibitors of Phosphonopyruvate Hydrolase

| Inhibitor Compound | Enzyme Targeted | Inhibition Profile |

|---|---|---|

| This compound | Phosphonopyruvate Hydrolase (EC 3.11.1.3) | Competitive |

| Phosphonoformic acid | Phosphonopyruvate Hydrolase (EC 3.11.1.3) | Competitive |

| 3-Phosphonopropanoic acid | Phosphonopyruvate Hydrolase (EC 3.11.1.3) | Competitive |

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall. patsnap.comnih.gov Because this pathway is absent in humans, MurA is an attractive target for the development of new antibiotics. patsnap.comsemanticscholar.org

The well-known antibiotic fosfomycin (B1673569), a phosphonate natural product, functions by inhibiting the MurA enzyme. nih.govpatsnap.com It acts as an analogue of the enzyme's natural substrate, phosphoenolpyruvate (B93156) (PEP), and covalently binds to a cysteine residue in the active site, leading to irreversible inhibition. nih.govsemanticscholar.orgunl.pt This action blocks peptidoglycan synthesis, ultimately causing bacterial cell death. patsnap.com The success of fosfomycin highlights the potential of phosphonate-containing compounds as a class of antimicrobials targeting the MurA enzyme. This provides a strong rationale for investigating derivatives of this compound as potential MurA inhibitors for novel antibiotic development.

A significant challenge in the development of phosphonate-based drugs is their poor oral bioavailability. cardiff.ac.uk At physiological pH, the phosphonic acid group is typically ionized, resulting in a negatively charged molecule that cannot easily pass through lipid-rich cell membranes. frontiersin.org To overcome this limitation, researchers employ a prodrug strategy.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. rsc.org For phosphonates, this often involves masking the charged phosphonic acid group with neutral, lipophilic moieties. frontiersin.org A common approach is the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) group. rsc.orgnih.gov

These POM-prodrugs are enzymatically cleaved by cellular esterases to generate an unstable hydroxymethyl intermediate. rsc.orgnih.gov This intermediate then spontaneously decomposes, releasing the active phosphonate drug inside the cell along with formaldehyde (B43269). nih.gov This strategy has been successfully applied to develop orally bioavailable antiviral drugs like adefovir dipivoxil and tenofovir disoproxil fumarate. cardiff.ac.uknih.gov The underlying chemistry involving the generation and breakdown of a hydroxymethyl phosphonate intermediate is central to the success of this widely used prodrug approach.

Table 3: Common Prodrug Strategies for Phosphonates

| Prodrug Moiety | Activation Mechanism | Key Intermediate | Result |

|---|---|---|---|

| Pivaloyloxymethyl (POM) | Esterase cleavage | Hydroxymethyl phosphonate | Release of active drug and formaldehyde |

| Isopropoxycarbonyloxymethyl (POC) | Esterase cleavage, then decarboxylation | Hydroxymethyl phosphonate | Release of active drug |

| Aryloxy amino acid phosphoramidates (ProTides) | Multiple enzymatic steps | Phosphoramidate monoester | Release of active drug |

| Hexadecyloxypropyl (HDP) | Phospholipase cleavage | Alkoxyalkyl monoester | Release of active drug |

Certain organophosphorus compounds, including phosphonates and bisphosphonates, have been shown to possess immunomodulatory properties. researchgate.net These compounds can influence the function of various immune cells.

For example, nitrogen-containing bisphosphonates like zoledronic acid can activate a subset of T cells known as γδ T cells, enhancing their antitumor functions. researchgate.net Other studies on aza alkyl phospholipids, which contain a phosphate group, have demonstrated that these compounds can stimulate the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF) from human monocytes. nih.gov These findings indicate that organophosphorus compounds can interact with the immune system in complex ways. While direct research on the immunomodulatory effects of this compound is limited, the established activity of the broader class of phosphonate compounds suggests a potential avenue for future investigation into its derivatives as possible modulators of immune responses.

Roles in Agricultural Chemistry

Development and Mechanism of Action as a Herbicide

There is a notable lack of specific research on the development of this compound as a commercial or experimental herbicide. While organophosphorus compounds, and phosphonates, in particular, are a well-established class of herbicides, with glyphosate being a prominent example, the focus of available research is not on this compound itself. Glyphosate, N-(phosphonomethyl)glycine, is a phosphonate that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants. wikipedia.org

Some studies have explored the herbicidal activity of α-hydroxy phosphonate derivatives, which are structurally related to this compound. For instance, a series of α‐hydroxy phosphonate derivatives containing a pyrimidine (B1678525) moiety demonstrated moderate to good herbicidal activities, particularly against dicotyledonous weeds. However, this research focuses on more complex molecules where this compound would be a structural component rather than the primary active ingredient.

The specific mechanism by which this compound would act as a herbicide is not detailed in the available literature. PubChem lists it as an inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the biosynthesis of some phosphonates, but a direct link to a herbicidal mode of action is not established. researchgate.net Regulatory information also indicates that this compound does not have individual approval for use as a standalone chemical, though it may be a component in a product formulation. researchgate.net

Function as a Plant Growth Regulator

Similarly, there is limited direct evidence of this compound being used or developed as a plant growth regulator. The broader family of phosphonic compounds has been explored for such roles. For example, ethephon (B41061) ((2-chloroethyl)phosphonic acid) is a well-known plant growth regulator that releases ethylene, a plant hormone, upon decomposition. A patent has described how the efficacy of phosphonic compounds like ethephon as plant growth regulators can be enhanced when formulated with acids. researchgate.net

While phosphonic acid and its salts can influence plant physiology, their effects are often linked to their fungicidal properties and their ability to stimulate plant defense responses rather than direct growth regulation in the manner of auxins, gibberellins, or cytokinins. uq.edu.au Some research has even indicated that phosphonates can sometimes decrease plant growth due to competition with phosphate uptake and by inhibiting phosphate starvation responses. researchgate.net

Due to the lack of specific research data, a data table on the herbicidal efficacy or plant growth regulating effects of this compound cannot be provided at this time.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (Hydroxymethyl)phosphonic acid, offering unparalleled insight into its structure and purity. The presence of phosphorus, proton, and carbon nuclei allows for a multi-faceted analysis through ³¹P, ¹H, and ¹³C NMR.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an exceptionally powerful and direct method for monitoring the synthesis of this compound and for quantifying the final product. The utility of ³¹P NMR stems from several key advantages of the ³¹P nucleus: it has a natural abundance of 100%, a spin of ½, and a high gyromagnetic ratio, which collectively result in high sensitivity and sharp NMR signals. Furthermore, the wide chemical shift range of ³¹P NMR allows for excellent signal separation, minimizing the likelihood of signal overlap even in complex reaction mixtures.

In the context of reaction monitoring, ³¹P NMR can be used to track the consumption of phosphorus-containing starting materials and the formation of this compound in real-time. For instance, in a synthesis involving the reaction of a phosphite (B83602) with formaldehyde (B43269), the disappearance of the characteristic phosphite signal and the concurrent appearance of a new signal corresponding to this compound can be observed. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize the formation of byproducts.

For product quantification, ³¹P NMR offers a reliable alternative to chromatographic methods. By incorporating a known amount of an internal standard with a distinct ³¹P chemical shift, the concentration of this compound can be accurately determined by comparing the integral of its signal to that of the internal standard. To ensure accuracy in quantitative ³¹P NMR (qNMR), experimental parameters such as relaxation delays (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to allow for complete relaxation of the phosphorus nuclei between scans, and ¹H decoupling is often employed to collapse proton-phosphorus couplings into a single sharp peak, simplifying the spectrum and improving the signal-to-noise ratio.

Table 1: Representative ³¹P NMR Data for Reaction Monitoring

| Compound/Intermediate | Expected ³¹P Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) | Role in Reaction Monitoring |

| Starting Phosphite | +130 to +140 | Doublet or Triplet | Signal decreases as reaction proceeds |

| This compound | +15 to +25 | Triplet | Signal increases as product is formed |

| Phosphoric Acid (byproduct) | 0 to +5 | Singlet | Indicates presence of a common impurity |

Note: Chemical shifts are relative to an 85% H₃PO₄ external standard and can be influenced by solvent, pH, and concentration.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for confirming the structural integrity of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule.

For this compound (HO-CH₂-P(O)(OH)₂), the key diagnostic signals are those of the methylene (B1212753) protons (-CH₂-). Due to the coupling with the adjacent phosphorus-31 nucleus, the signal for these two protons appears as a doublet. The magnitude of this coupling, known as the two-bond phosphorus-proton coupling constant (²JP-H), is typically in the range of 1-20 Hz for this type of structural motif. The hydroxyl protons (-OH) of the phosphonic acid and the hydroxymethyl group are often observed as broad singlets and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to their disappearance from the spectrum. The chemical shift of the methylene protons is influenced by the electronegativity of the adjacent oxygen and phosphorus atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| HO-CH₂- | ~3.5 - 4.0 | Doublet | ²JP-H ≈ 8 - 12 |

| P(O)(OH)₂ | Variable, broad | Singlet | - |

| HO-CH₂- | Variable, broad | Singlet | - |

Note: Spectra are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). Chemical shifts can vary based on solvent and pH.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. While the molecule contains only one carbon atom, ¹³C NMR provides definitive evidence of the phosphorus-carbon bond.

The signal for the single carbon atom in this compound appears as a doublet in the ¹³C NMR spectrum. This splitting is due to coupling with the phosphorus-31 nucleus. The one-bond carbon-phosphorus coupling constant (¹JC-P) is typically large, often exceeding 100 Hz for alkyl phosphonates. The observation of this large coupling constant is a key indicator of a direct C-P bond. The chemical shift of this carbon is influenced by the attached hydroxyl group and the phosphonic acid moiety. To improve the signal-to-noise ratio, ¹³C NMR spectra are generally acquired with proton decoupling.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| HO-C H₂-P(O)(OH)₂ | ~60 - 70 | Doublet | ¹JC-P ≈ 130 - 150 |

Note: Chemical shifts are referenced to a standard and can be affected by the solvent and pH of the solution.

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a small, polar molecule like this compound, specialized ionization and analysis techniques are often required for effective characterization.

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) is a sophisticated technique that can be used for the isomer-specific identification of molecules. This method utilizes tunable vacuum ultraviolet (VUV) single-photon ionization, which is a soft ionization technique that minimizes fragmentation of the parent molecule. By carefully selecting the photon energy, it is possible to selectively ionize a target molecule while leaving isomers with higher ionization energies un-ionized. This provides a high degree of specificity in complex mixtures.

While direct analysis of the highly polar and non-volatile this compound by PI-ReTOF-MS may be challenging, the technique is highly applicable to its more volatile derivatives. After a suitable derivatization step, such as esterification, the resulting compound can be introduced into the gas phase and analyzed. The reflectron time-of-flight mass analyzer provides high mass resolution and accuracy, allowing for the precise determination of the molecular ion's mass-to-charge ratio (m/z) and, consequently, its elemental formula. This technique would be particularly useful in distinguishing this compound from other structural isomers that may be present as impurities or byproducts.

Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) is a highly effective technique for the separation and identification of individual components in complex samples. Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis. Common derivatization methods for phosphonic acids include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation (e.g., using diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate) to convert the polar phosphonic acid and hydroxyl groups into less polar and more volatile silyl (B83357) or methyl esters.

Once derivatized, the sample is subjected to a two-dimensional gas chromatographic separation. This involves two columns with different stationary phases, providing a much higher separation power than conventional one-dimensional GC. The effluent from the second column is then introduced into a time-of-flight mass spectrometer. The TOF-MS is capable of very fast data acquisition rates, which are necessary to capture the narrow peaks produced by the GC×GC system, and provides high-resolution mass spectra for confident compound identification through library matching and analysis of fragmentation patterns. This methodology is particularly advantageous for detecting and identifying trace amounts of derivatized this compound in complex environmental or biological matrices.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is an analytical technique that identifies chemical compounds by measuring the absorption of infrared radiation by their chemical bonds. researchgate.net The absorption of IR radiation causes molecules to undergo vibrational transitions, such as the stretching and bending of bonds. researchgate.net For a molecule to be IR active, its vibration or rotation must cause a net change in the molecular dipole moment. researchgate.net The resulting IR spectrum provides a unique molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different functional groups. mdpi.com

In the context of this compound, IR spectroscopy is crucial for confirming the presence of the phosphonic acid moiety and the hydroxymethyl group. The vibrational frequencies of the phosphonic acid group are of particular interest. Studies on various phosphonic acids reveal that the key vibrations associated with the PO₃ group typically appear in the 900–1200 cm⁻¹ region of the IR spectrum. nih.gov

The primary vibrational modes for the phosphonic acid group include:

P=O Stretching: The phosphoryl group stretch is a strong absorption band. For a free phosphonic acid, this is typically observed in the range of 1200-1300 cm⁻¹. nih.govnist.gov

P-O(H) Stretching: The stretching vibrations of the P-O single bonds, particularly those involving hydroxyl groups, are prominent. These are often seen in the 900-1100 cm⁻¹ range. mdpi.comnih.gov

P-OH Deformation: Bending or deformation vibrations of the P-O-H group also contribute to the spectrum, often overlapping with other bands in the fingerprint region.

The exact position and intensity of these bands can be influenced by factors such as hydrogen bonding, the physical state of the sample (solid or liquid), and pH when in an aqueous solution. nih.gov For instance, as the pH of a solution containing a phosphonic acid changes, the protonation state of the phosphonate (B1237965) group is altered, leading to noticeable shifts in the IR spectrum. Specifically, the ν(POH) vibration around 925 cm⁻¹ and the ν(PO₃²⁻) vibration near 970 cm⁻¹ are sensitive to pH changes. nih.gov